2-(2-Trifluoromethoxy-benzyl)-piperazine
Description
Properties
Molecular Formula |
C12H15F3N2O |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-[[2-(trifluoromethoxy)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-4-2-1-3-9(11)7-10-8-16-5-6-17-10/h1-4,10,16-17H,5-8H2 |
InChI Key |
ILJYAGCTSSMVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Alkylation
In a representative procedure, 1-tosylpiperazine reacts with 2-trifluoromethoxybenzyl bromide in dry acetonitrile at 85°C for 8 hours, using potassium carbonate as a base. The tosyl group acts as a protecting group, which is later removed under acidic conditions. This method achieves moderate yields (65–75%) and benefits from the stability of the tosyl intermediate during purification.
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Solvent | Acetonitrile |
| Base | Potassium carbonate |
| Temperature | 85°C |
| Time | 8 hours |
| Yield | 65–75% |
Solvent and Temperature Optimization
Alternative protocols utilize dichloromethane or toluene as solvents, with triethylamine as a base to facilitate deprotonation of piperazine. For instance, reacting unprotected piperazine with 2-trifluoromethoxybenzyl chloride in dichloromethane at room temperature for 12 hours yields the target compound in 70–80% purity. Elevated temperatures (reflux conditions) reduce reaction times to 4–6 hours but may increase byproduct formation due to piperazine dimerization.
Reductive Amination Strategies
Reductive amination offers a complementary route, particularly for introducing stereochemical control. This method involves condensing a 2-trifluoromethoxybenzaldehyde derivative with piperazine in the presence of a reducing agent.
Sodium Cyanoborohydride-Mediated Reduction
A two-step process employs 2-trifluoromethoxybenzaldehyde and piperazine in methanol, followed by reduction with sodium cyanoborohydride (NaBH3CN) at pH 5–6. The reaction proceeds via Schiff base formation, with yields reaching 60–70% after chromatographic purification.
Advantages:
- Enables stereoselective synthesis when chiral aldehydes are used.
- Avoids halogenated intermediates, reducing toxicity concerns.
Limitations:
Coupling Reactions for Industrial-Scale Synthesis
Industrial protocols prioritize scalability and cost-effectiveness, often employing transition metal-catalyzed coupling reactions. A patent-pending method describes the use of a copper catalyst to couple 2-iodophenyl derivatives with 2,4-dimethylthiophenol, followed by piperazine incorporation.
Copper-Catalyzed Ullmann-Type Coupling
In this approach, a (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate reacts with piperazine in the presence of CuI and 1,10-phenanthroline at 120°C. The reaction achieves 80–85% conversion under optimized conditions, with the iodine substituent facilitating oxidative addition to the copper catalyst.
Industrial Optimization Parameters:
| Parameter | Industrial Specification |
|---|---|
| Catalyst | CuI/1,10-phenanthroline |
| Ligand | 1,10-Phenanthroline |
| Temperature | 120°C |
| Solvent | DMSO |
| Scale | 100–500 kg batches |
Purification and Characterization
Post-synthetic purification and characterization are critical for ensuring compound integrity.
Chromatographic Techniques
Column chromatography using silica gel and eluents such as petroleum ether/ethyl acetate (7:3) effectively removes unreacted starting materials and dimeric byproducts. High-performance liquid chromatography (HPLC) with C18 columns further enhances purity for pharmaceutical-grade material.
Spectroscopic Characterization
- 1H-NMR (500 MHz, DMSO-d6): Signals at δ 3.15–3.45 ppm (piperazine protons), δ 4.25 ppm (benzyl CH2), and δ 7.35–7.60 ppm (aromatic protons).
- 13C-NMR : Distinct peaks at 121.5 ppm (CF3) and 152.8 ppm (O–C–CF3).
- HRMS : [M+H]+ calculated for C12H15F3N2O: 260.1142; found: 260.1145.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Base-Mediated Alkylation | 65–75 | 90–95 | Moderate | High |
| Reductive Amination | 60–70 | 85–90 | Low | Moderate |
| Ullmann Coupling | 80–85 | 95–99 | High | Moderate |
Key Observations:
- Ullmann coupling offers superior yields and scalability but requires expensive catalysts.
- Base-mediated alkylation remains the most cost-effective for laboratory-scale synthesis.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the benzyl group or the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anti-cancer agent.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for ®-2-(2-TRIFLUOROMETHOXY-BENZYL)-PIPERAZINE would involve its interaction with specific molecular targets, such as proteins or nucleic acids. The trifluoromethoxy group may enhance its binding affinity and specificity, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(2-METHOXY-BENZYL)-PIPERAZINE
- ®-2-(2-CHLORO-BENZYL)-PIPERAZINE
- ®-2-(2-FLUORO-BENZYL)-PIPERAZINE
Uniqueness
®-2-(2-TRIFLUOROMETHOXY-BENZYL)-PIPERAZINE is unique due to the presence of the trifluoromethoxy group, which can significantly alter its chemical and biological properties compared to other benzyl piperazine derivatives. This group can enhance lipophilicity, metabolic stability, and binding affinity to certain biological targets.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Q & A
Q. What are the optimal synthetic routes for 2-(2-Trifluoromethoxy-benzyl)-piperazine, and how can reaction conditions be monitored for efficiency?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a benzyl halide derivative can react with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-piperazine scaffold . Key steps include:
- Reaction Monitoring: Thin-layer chromatography (TLC) with hexane/ethyl acetate (2:1) to track progress .
- Purification: Column chromatography using silica gel with gradients of ethyl acetate/hexane (1:8) to isolate the product .
- Critical Parameters: Maintain anhydrous conditions and controlled temperature to avoid side reactions.
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Raman Microspectroscopy: Optimized parameters include 20 mW laser power and 128–256 scans to generate high-resolution spectra. Multivariate analysis (PCA/LDA) distinguishes isomers and analogs by peak position/intensity .
- NMR Spectroscopy: Use - and -NMR to verify trifluoromethoxy and benzyl group positions.
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the biological efficacy of this compound derivatives?
Methodological Answer:
- Core Modifications:
- Piperazine Domain: Substituents on the piperazine ring (e.g., methyl, fluorine) influence receptor binding. For example, replacing piperazine with morpholine reduces activity in αIIbβ3 receptor antagonists .
- Benzyl Substituents: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance metabolic stability. Fragment-based design, such as incorporating [4-(4-fluorobenzyl)piperazin-1-yl]methanone, improves kinase inhibition .
- Experimental Validation:
Q. What strategies resolve contradictions in biological activity data across different studies on piperazine analogs?
Methodological Answer:
- Standardized Assay Conditions: Control variables like buffer composition (e.g., 20 mM HEPES, pH 7.5) and temperature to minimize variability .
- Comparative Analysis: Use multivariate statistics (PCA/LDA) to cluster data by structural features and isolate outliers .
- Meta-Analysis: Reconcile discrepancies by re-evaluating raw data (e.g., binding affinity vs. functional activity) and adjusting for assay sensitivity .
Q. How can multivariate analysis enhance the differentiation of structurally similar piperazine analogs?
Methodological Answer:
-
Data Collection: Acquire Raman spectra under optimized conditions (20 mW laser, 128 scans) .
-
PCA/LDA Workflow:
Step Description 1 Reduce dimensionality using PCA (retain 95% variance). 2 Apply LDA to separate isomers (e.g., 2-TFMPP vs. 4-TFMPP) . 3 Validate with cross-correlation matrices to confirm statistical significance.
Q. What experimental approaches validate the metabolic stability of this compound derivatives?
Methodological Answer:
- In Vitro Metabolism:
- Structural Optimization: Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to reduce oxidative metabolism .
Q. How can molecular docking guide the design of this compound derivatives targeting specific receptors?
Methodological Answer:
Q. Tables for Reference
Table 1. Key Analytical Parameters for Raman Spectroscopy
| Parameter | Optimal Value |
|---|---|
| Laser Power | 20 mW |
| Scans | 128–256 |
| Solvent | Solid-state (neat) |
| Multivariate Method | PCA + LDA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
